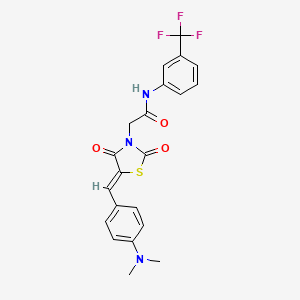
(Z)-2-(5-(4-(dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(5-(4-(dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H18F3N3O3S and its molecular weight is 449.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (Z)-2-(5-(4-(dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C19H19F3N2O2S
- Molar Mass : 392.43 g/mol
- CAS Number : Not specified in the search results but can be derived from its structure.
The compound features a thiazolidinone core, which is known for its diverse biological properties. The presence of the dimethylamino group and trifluoromethyl phenyl moiety enhances its pharmacological potential.
Anticancer Activity
Numerous studies have investigated the anticancer properties of thiazolidinone derivatives, including this compound.
-
Mechanism of Action :
- Thiazolidinones have been shown to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cellular signaling pathways such as PPARγ .
- For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against lung cancer cells (A549), with IC50 values indicating potent activity .
-
Case Studies :
- A study evaluated several thiazolidinone derivatives for their anticancer activity against various cell lines, revealing that modifications on the thiazolidinone scaffold could lead to enhanced cytotoxicity . The compound's structure suggests it may exhibit similar behavior due to its functional groups.
Antimicrobial Activity
Thiazolidinones are also recognized for their antibacterial and antifungal properties.
- Antibacterial Mechanism :
- Research Findings :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazolidinones.
- Key Findings :
- Substituents on the thiazolidinone ring significantly influence biological activity. For instance, the presence of electron-withdrawing groups like trifluoromethyl enhances anticancer activity by increasing lipophilicity and bioavailability .
- Modifications at specific positions on the thiazolidinone scaffold can lead to variations in potency against different cancer cell lines and microbial strains .
Inhibitory Activities
Thiazolidinones have been studied for their inhibitory effects on various enzymes involved in disease processes.
| Enzyme Target | Inhibition Activity | Reference |
|---|---|---|
| Aldose Reductase | Moderate | |
| Lipoxygenase | Significant | |
| Histone Deacetylase | Effective |
These inhibitory activities suggest potential therapeutic applications in conditions like diabetes and cancer.
属性
IUPAC Name |
2-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3S/c1-26(2)16-8-6-13(7-9-16)10-17-19(29)27(20(30)31-17)12-18(28)25-15-5-3-4-14(11-15)21(22,23)24/h3-11H,12H2,1-2H3,(H,25,28)/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKZBHLSZFXOLE-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














